1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol
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Overview
Description
1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyridine ring, a morpholine ring, and a naphthol moiety
Preparation Methods
The synthesis of 1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the triazole core.
Attachment of the morpholine ring: This can be done through a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable leaving group on the triazole-pyridine intermediate.
Formation of the naphthol moiety: This step may involve a Friedel-Crafts acylation reaction, followed by reduction and cyclization to form the naphthol ring system.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a probe or tool for studying biological processes, such as protein-ligand interactions or cellular signaling pathways.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to a specific molecular target, such as an enzyme or receptor, and inhibiting its activity. The binding interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound may also modulate specific signaling pathways or cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol can be compared with other similar compounds, such as:
1-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol: This compound differs in the position of the pyridine ring, which may affect its binding affinity and biological activity.
4-Methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: This compound has a similar triazole-pyridine core but differs in the attached functional groups, leading to different chemical and biological properties.
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound features a triazole ring fused with a quinoxaline ring, which may result in different electronic and steric properties.
Properties
Molecular Formula |
C22H21N5O2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-4-morpholin-4-ylnaphthalen-2-ol |
InChI |
InChI=1S/C22H21N5O2S/c1-26-21(15-6-8-23-9-7-15)24-25-22(26)30-20-17-5-3-2-4-16(17)18(14-19(20)28)27-10-12-29-13-11-27/h2-9,14,28H,10-13H2,1H3 |
InChI Key |
QAMWGFAZLMASSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SC2=C(C=C(C3=CC=CC=C32)N4CCOCC4)O)C5=CC=NC=C5 |
Origin of Product |
United States |
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